6-メトキシベンゾフラン

概要

説明

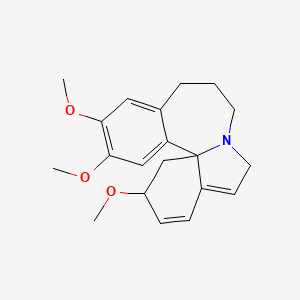

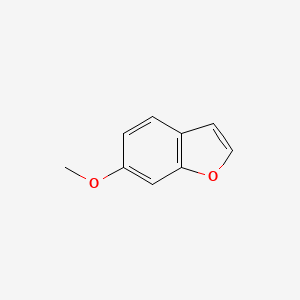

6-Methoxybenzofuran is an organic compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring with a methoxy group attached at the 6th position

科学的研究の応用

6-Methoxybenzofuran has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It is used in studies related to enzyme inhibition and receptor binding.

Industry: It is utilized in the development of pharmaceuticals and agrochemicals.

作用機序

Target of Action

The primary target of 6-Methoxybenzofuran is the BMP2–ERK–ATF4 axis . This axis plays a crucial role in promoting osteoblast differentiation, which is essential for bone formation .

Mode of Action

6-Methoxybenzofuran interacts with its targets by upregulating the expression of BMP-2 , a protein that is vital for bone formation . This upregulation accelerates bone turnover and increases the proportion of osteoblasts .

Biochemical Pathways

The compound affects the BMP2–ERK–ATF4 pathway , leading to the promotion of osteoblast differentiation . Osteoblasts are cells that synthesize bone, and their differentiation is a critical process in bone formation and remodeling.

Result of Action

The administration of 6-Methoxybenzofuran promotes bone formation and increases bone mass in mice with low bone mass . This indicates that the compound’s action results in a significant increase in bone density, which could be beneficial in the treatment of conditions like osteoporosis.

生化学分析

Biochemical Properties

6-Methoxybenzofuran has been found to play a significant role in biochemical reactions. It has been associated with the BMP2–ERK–ATF4 axis that promotes osteoblast differentiation . This suggests that 6-Methoxybenzofuran interacts with proteins such as BMP2, ERK, and ATF4, and these interactions could be crucial in its biochemical function .

Cellular Effects

In terms of cellular effects, 6-Methoxybenzofuran has been shown to promote bone formation and increase bone mass in mice with low bone mass . This suggests that 6-Methoxybenzofuran influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 6-Methoxybenzofuran involves the BMP2–ERK–ATF4 axis that promotes osteoblast differentiation . This suggests that 6-Methoxybenzofuran exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

In animal models, 6-Methoxybenzofuran has been shown to promote bone formation and increase bone mass . The effects of varying dosages of 6-Methoxybenzofuran in animal models have not been extensively studied.

Metabolic Pathways

Given its role in promoting osteoblast differentiation, it may interact with enzymes or cofactors involved in bone metabolism .

Transport and Distribution

Given its role in promoting osteoblast differentiation, it may be transported to sites of bone formation .

Subcellular Localization

Given its role in promoting osteoblast differentiation, it may be localized to sites of bone formation .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxybenzofuran typically involves the following steps:

Starting Material: The reaction begins with 2-hydroxy-4-methoxybenzaldehyde.

Formation of 6-Methoxybenzofuran: This intermediate undergoes a reaction with chloroacetic acid in the presence of acetic anhydride to form 6-Methoxybenzofuran.

Demethylation: The final step involves demethylation using sodium 1-dodecanethiolate at 130°C to yield the desired product.

Industrial Production Methods

The industrial production of 6-Methoxybenzofuran follows similar synthetic routes but is optimized for large-scale production. The process is designed to be safe, cost-effective, and environmentally benign, achieving high yields and scalability .

化学反応の分析

Types of Reactions

6-Methoxybenzofuran undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can convert carbonyl groups to alcohols.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6-hydroxybenzofuran, while substitution reactions can produce various halogenated or nitrated derivatives .

類似化合物との比較

Similar Compounds

6-Hydroxybenzofuran: Similar in structure but with a hydroxyl group instead of a methoxy group.

Benzofuran: The parent compound without any substituents.

Benzothiophene: A sulfur analog of benzofuran with similar biological activities.

Uniqueness

6-Methoxybenzofuran is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its role in promoting bone formation. Its methoxy group enhances its pharmacokinetic properties, making it a valuable compound in medicinal chemistry .

特性

IUPAC Name |

6-methoxy-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYKSLFXWMWVIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415654 | |

| Record name | 6-Methoxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50551-63-8 | |

| Record name | 6-Methoxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 6-methoxybenzofuran?

A1: The molecular formula of 6-methoxybenzofuran is C9H8O2, and its molecular weight is 148.16 g/mol.

Q2: Are there any efficient synthetic routes for 6-methoxybenzofuran and its derivatives?

A2: Yes, several synthetic methods have been explored. One approach involves the Lewis acid-catalyzed cyclization of (Z)-3-(dimethylamino)-2-aryloxy-1-arylprop-2-en-1-ones to produce 2-aroylbenzofurans, which can then be reduced to yield substituted 2-benzylbenzofurans. [] Another method utilizes a Suzuki coupling reaction starting from 5-bromo-6-methoxybenzofuran and methyl 2-iodo-3-pyrazinecarboxylate to synthesize pyrazinopsoralen, a pyrazine ring-fused monofunctional psoralen derivative. []

Q3: Has the synthesis of 6-hydroxybenzofuran, a related compound, been investigated?

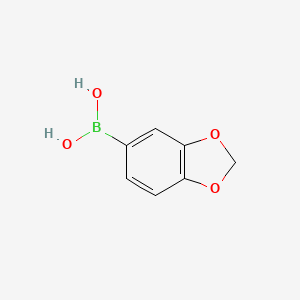

A3: Yes, researchers have developed an improved and scalable synthesis of 6-hydroxybenzofuran. []

Q4: What are some of the known biological activities of 6-methoxybenzofuran derivatives?

A4: Research suggests that certain 6-methoxybenzofuran derivatives exhibit a range of biological activities, including anti-resorptive and anabolic effects on bone, [] inhibition of tumor cell growth, [] and anti-protozoal properties. []

Q5: Can you provide an example of how 6-methoxybenzofuran derivatives interact with their targets to produce biological effects?

A5: One study demonstrated that a 6-methoxybenzofuran compound (I-9) promotes bone formation and increases bone mass in mice by activating the BMP2-ERK-ATF4 axis, a signaling pathway crucial for osteoblast differentiation. []

Q6: Are there any 6-methoxybenzofuran derivatives being investigated for specific therapeutic applications?

A6: Yes, a radioiodinated benzofuran-3-yl-(indol-3-yl)maleimide derivative has been synthesized and preliminarily characterized as a potential SPECT imaging probe for detecting glycogen synthase kinase-3β (GSK-3β) in the brain. [] Another study explored the use of a new iodoacetamidobenzofuran derivative, TR120, as a potential treatment for chronic myeloid leukemias (CMLs), particularly those resistant to imatinib. []

Q7: How do modifications to the structure of 6-methoxybenzofuran affect its biological activity?

A7: Research indicates that the presence and position of hydroxyl and methoxy groups significantly influence the antifungal activity of 6-methoxybenzofuran derivatives. [] Studies on 2-(p-chlorobenzyl)-3-aryl-6-methoxybenzofurans as selective ligands for antiestrogen-binding sites highlight the importance of specific substitutions on the benzofuran core for binding affinity and biological activity. []

Q8: Have there been any computational studies on the SAR of 6-methoxybenzofuran derivatives?

A8: Limited information is available on computational studies specifically focusing on the SAR of 6-methoxybenzofuran derivatives within the provided research articles.

Q9: Can you describe some reactions that 6-methoxybenzofuran derivatives undergo?

A9: 6-Methoxybenzofuran-2,3-dione has been shown to undergo photochemical reactions with styrene and β-ethoxystyrene. [, ] Additionally, the reactions of 2-phenyl-2H-1-benzopyrans and 2-phenyl-4H-1-benzopyrans with lead(IV) acetate yield 2-benzoyl-6-methoxybenzofuran and other products. []

Q10: Are there any specific applications of 6-methoxybenzofuran derivatives in organic synthesis?

A10: Dianionic species derived from benzofurancarboxylic acids, such as lithium 2-lithiobenzofuran-3-carboxylate, have been explored as synthetic intermediates in organic chemistry. []

Q11: Are there any natural sources of 6-methoxybenzofuran derivatives?

A11: Yes, 6-methoxybenzofuran derivatives have been isolated from various natural sources, including the roots of Zanthoxylum flavum, [] the tropical plant Dorstenia gigas, [] and the roots of Dorstenia contrajerva. []

Q12: Can you give an example of a natural product containing a 6-methoxybenzofuran moiety and its biological activity?

A12: Sesbagrandiflorain A, a 6-methoxybenzofuran derivative isolated from the stem barks of Sesbania grandiflora, has been identified and its structure revised. [, ] Vignafuran, another natural 6-methoxybenzofuran derivative, has been synthesized and studied for its antifungal properties. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

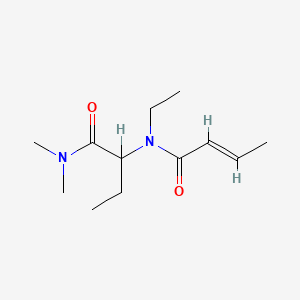

![1-[(Ammoniooxy)methyl]-2-chlorobenzene chloride](/img/structure/B1630996.png)

![3'-Bromo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1631002.png)

![N,N-Dimethyl-5-[[[2-[[1-(methylthio)-2-nitroethenyl]amino]ethyl]thio]methyl]-2-furanmethanamine](/img/structure/B1631007.png)

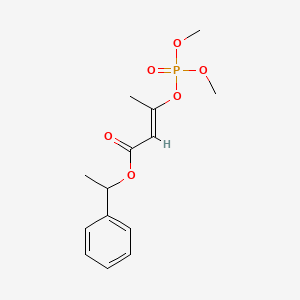

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]-benzylidene]-2,4-thiazolidinedione](/img/structure/B1631024.png)